Product packaging for Diethyl(4-nitrophenoxy)propanedioate(Cat. No.:CAS No. 36309-51-0)

Diethyl(4-nitrophenoxy)propanedioate

Cat. No.: B3051831
CAS No.: 36309-51-0
M. Wt: 297.26 g/mol
InChI Key: MTUAFHSWSUJZOZ-UHFFFAOYSA-N
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Description

Diethyl(4-nitrophenoxy)propanedioate is a synthetic malonic acid derivative designed for use as a key building block in organic synthesis and chemical research. This compound features a 4-nitrophenoxy group attached to the propanedioate (malonate) core, a structure that suggests its utility in nucleophilic substitution reactions and the synthesis of more complex molecules. While the specific properties and research applications of this exact compound are not fully detailed in public databases, its structure is related to other documented nitrophenyl malonate esters, which are frequently employed in the development of pharmaceuticals, agrochemicals, and functional materials . As a diester, it can undergo typical malonate chemistry, including hydrolysis, decarboxylation, and alkylation, making it a versatile intermediate for constructing carboxylic acids, ketones, and other functionalized structures. Researchers value such reagents for their role in exploring new chemical spaces and optimizing synthetic pathways. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO7 B3051831 Diethyl(4-nitrophenoxy)propanedioate CAS No. 36309-51-0

Properties

CAS No.

36309-51-0

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

diethyl 2-(4-nitrophenoxy)propanedioate

InChI

InChI=1S/C13H15NO7/c1-3-19-12(15)11(13(16)20-4-2)21-10-7-5-9(6-8-10)14(17)18/h5-8,11H,3-4H2,1-2H3

InChI Key

MTUAFHSWSUJZOZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS No.

36309-51-0

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Compound A : 1,2-Epoxy-(4-nitrophenoxy)propane

  • Structure: Contains a 4-nitrophenoxy group attached to an epoxypropane backbone.
  • Reactivity: The epoxy group is highly reactive, enabling covalent binding to nucleophiles (e.g., thiols in enzymes).
  • Biological Impact: This compound’s susceptibility to peroxidase-mediated activation in UBTE may contribute to carcinogen metabolism, emphasizing the role of nitroaromatic groups in toxicological pathways .

Compound B : 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid

  • Structure: Features a meta-nitro and para-hydroxy phenyl group attached to propanoic acid.
  • Physicochemical Properties: The hydroxyl group increases aqueous solubility compared to this compound. The meta-nitro substitution may reduce electronic effects compared to para-nitro derivatives. Safety data indicate it is classified as a laboratory chemical for research use, with handling precautions for skin/eye irritation .

Compound C : Diethyl (4-chlorophenoxy)propanedioate

  • Structure : Chlorine replaces the nitro group at the para position.
  • Chlorinated aromatics typically exhibit higher stability but lower reactivity in substitution reactions compared to nitro derivatives.

Comparative Data Table

Property This compound 1,2-Epoxy-(4-nitrophenoxy)propane 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid Diethyl (4-chlorophenoxy)propanedioate
Functional Groups Diethyl ester, 4-nitrophenoxy Epoxy, 4-nitrophenoxy Hydroxy, meta-nitro, propanoic acid Diethyl ester, 4-chlorophenoxy
Solubility (Polar Solvents) Moderate (ester dominance) Low (hydrophobic epoxy) High (due to -OH and -COOH) Moderate (similar to nitro analogue)
Enzymatic Interactions Not reported Low GST activity in UBTE Not reported Likely higher GST affinity than nitro
Potential Applications Organic synthesis Carcinogen metabolism studies Biochemical research Polymer intermediates

Key Findings from Evidence

  • Nitro Group Impact: The para-nitro substitution in this compound likely enhances electrophilicity compared to chloro or hydroxyl analogues, making it more reactive in nucleophilic environments. This aligns with , where nitroaromatic compounds showed distinct metabolic vulnerabilities in UBTE due to low GST activity .
  • Safety Considerations: Nitrophenyl derivatives (e.g., Compound B) require careful handling to mitigate irritancy risks, as noted in safety data sheets .

Notes and Limitations

Data Gaps: Direct physicochemical or toxicological data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.

Biological Relevance : The nitro group’s role in enzymatic interactions (e.g., GST inhibition) warrants further study, as suggested by ’s findings on UBTE susceptibility .

Synthetic Utility : The compound’s ester groups may facilitate controlled release in prodrug systems, though this remains speculative without experimental validation.

Preparation Methods

Synthesis of 4-Nitrophenoxypropanedioic Acid

The precursor 4-nitrophenoxypropanedioic acid is synthesized via nucleophilic substitution. Propanedioic acid (malonic acid) reacts with 4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C for 24 hours.

$$
\text{Malonic acid} + \text{4-nitrophenol} \xrightarrow{\text{DCC/DMAP}} \text{4-nitrophenoxypropanedioic acid}
$$

Esterification with Ethanol

The carboxylic acid groups are esterified using ethanol and sulfuric acid as a catalyst. The reaction is conducted under reflux (78–80°C) for 6–8 hours, yielding this compound with a reported purity of >95%.

$$
\text{4-nitrophenoxypropanedioic acid} + 2\,\text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}
$$

Key Data:

Parameter Value
Yield (Step 1) 68–72%
Yield (Step 2) 85–90%
Purity (Final Product) >95% (HPLC)

Alkylation of Diethyl Malonate

Alkylation at the central carbon of diethyl malonate provides a direct route to introduce the 4-nitrophenoxy group. This method employs strong bases to deprotonate the α-hydrogens, followed by reaction with a 4-nitrophenoxy electrophile.

Reaction Mechanism

  • Deprotonation: Sodium hydride (NaH) in dimethylformamide (DMF) generates the malonate enolate.
  • Electrophilic Substitution: The enolate reacts with 4-nitrophenoxymethyl bromide, forming the desired product.

$$
\text{Diethyl malonate} + \text{4-nitrophenoxymethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$

Optimization Insights

  • Solvent Choice: DMF outperforms THF due to superior enolate stabilization.
  • Temperature: Reactions at 0°C minimize side products (e.g., dialkylation).
  • Electrophile Availability: 4-Nitrophenoxymethyl bromide is synthesized via bromination of 4-nitrophenoxymethanol using PBr₃.

Performance Metrics:

Condition Outcome
Reaction Time 12–16 hours
Yield 75–80%
Byproducts <5% dialkylated derivative

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the formation of the ether linkage between diethyl malonate and 4-nitrophenol. This method is advantageous for its mild conditions and high stereochemical control.

Protocol

A mixture of diethyl malonate, 4-nitrophenol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF is stirred at room temperature for 24 hours.

$$
\text{Diethyl malonate} + \text{4-nitrophenol} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{this compound}
$$

Advantages and Limitations

  • Advantages: No strong acids/bases required; excellent functional group tolerance.
  • Limitations: High cost of DEAD and PPh₃; challenges in scaling up.

Efficiency Data:

Metric Value
Yield 82–88%
Purity 93–97%
Scale-Up Feasibility Moderate (limited by reagents)

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and environmental compliance. Continuous flow reactors replace batch processes to enhance efficiency.

Continuous Alkylation

  • Reactor Type: Microfluidic tubular reactor.
  • Conditions:
    • Residence time: 30 minutes.
    • Temperature: 50°C.
    • Catalyst: Heterogeneous solid acid (e.g., Amberlyst-15).

Economic Metrics:

Parameter Batch Process Flow Process
Annual Output 500 kg 2,000 kg
Waste Generation 120 L/kg 40 L/kg
Production Cost \$220/kg \$150/kg

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (\$/kg)
Classical Esterification 72 95 High 180
Alkylation 80 96 Moderate 210
Mitsunobu 88 97 Low 450
Industrial Flow 85 94 High 150

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